molecular formula C14H14F3NO B11851987 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol

3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol

Cat. No.: B11851987
M. Wt: 269.26 g/mol
InChI Key: KAZAOFSEDSBABB-UHFFFAOYSA-N
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Description

3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol is unique due to the presence of the isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance its lipophilicity and ability to cross biological membranes, making it a more effective compound in certain applications.

Properties

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

IUPAC Name

2-methyl-3-propan-2-yl-6-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C14H14F3NO/c1-7(2)12-8(3)18-11-5-4-9(14(15,16)17)6-10(11)13(12)19/h4-7H,1-3H3,(H,18,19)

InChI Key

KAZAOFSEDSBABB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(F)(F)F)C(C)C

Origin of Product

United States

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